molecular formula C47H94N3O19P3 B12278649 L-alpha-phosphatidylinositol-4,5-bisphosphate (Brain, Porcine) (ammonium salt)

L-alpha-phosphatidylinositol-4,5-bisphosphate (Brain, Porcine) (ammonium salt)

Cat. No.: B12278649
M. Wt: 1098.2 g/mol
InChI Key: GAIOWTITBYPFJE-WGJQOQIESA-N
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Description

L-alpha-phosphatidylinositol-4,5-bisphosphate (Brain, Porcine) (ammonium salt) is a phospholipid found in the plasma membrane of cells. It plays a crucial role in various cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking. This compound is particularly significant in the brain, where it is involved in neurotransmission and other neural functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-alpha-phosphatidylinositol-4,5-bisphosphate can be synthesized from phosphatidylinositol-4-phosphate through a phosphorylation reaction. The reaction typically involves the use of specific kinases and ATP as a phosphate donor . The synthetic route can be summarized as follows:

    Starting Material: Phosphatidylinositol-4-phosphate.

    Reagents: Kinases, ATP.

    Conditions: Aqueous buffer, physiological pH, and temperature.

Industrial Production Methods

Industrial production of L-alpha-phosphatidylinositol-4,5-bisphosphate often involves extraction from porcine brain tissue. The process includes homogenization, centrifugation, and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

L-alpha-phosphatidylinositol-4,5-bisphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Phospholipase C, physiological pH, and temperature.

    Phosphorylation: PI 3-kinase, ATP, aqueous buffer.

Major Products

Comparison with Similar Compounds

Properties

Molecular Formula

C47H94N3O19P3

Molecular Weight

1098.2 g/mol

IUPAC Name

triazanium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-4-[[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C47H85O19P3.3H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58;;;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);3*1H3/b13-11-,19-17-,24-22-,30-28-;;;/t39-,42-,43+,44+,45-,46-,47-;;;/m1.../s1

InChI Key

GAIOWTITBYPFJE-WGJQOQIESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[NH4+].[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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